3'-Fluoroacetophenone

Catalog No.
S702282
CAS No.
455-36-7
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoroacetophenone

CAS Number

455-36-7

Product Name

3'-Fluoroacetophenone

IUPAC Name

1-(3-fluorophenyl)ethanone

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3

InChI Key

HCEKGPAHZCYRBZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)F

The exact mass of the compound 3'-Fluoroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3'-Fluoroacetophenone is a meta-fluorinated aromatic ketone widely procured as an intermediate for active pharmaceutical ingredients (APIs) and specialty agrochemicals . Its distinct electronic profile—driven by the strong inductive electron-withdrawing effect (-I) of the meta-fluorine without the counteracting mesomeric donation (+M) seen in ortho and para isomers—activates the carbonyl group for selective reductions while deactivating the aromatic ring toward electrophilic attack. As a liquid at room temperature with a boiling point of 81 °C at 9 mmHg, it offers favorable processability and serves as a critical precursor for chiral 1-(3-fluorophenyl)ethanol and 1-(3-fluorophenyl)ethanamine derivatives .

Research Fit

Meta-fluorinated building block for cross-coupling, reduction, and oxidation reactions
Distinct regiochemical profile compared to ortho- and para-fluorinated isomers
Supports pharmaceutical intermediate synthesis, including kinase inhibitor scaffolds

Substituting 3'-Fluoroacetophenone with 4'-Fluoroacetophenone or unsubstituted acetophenone fundamentally alters both the reaction kinetics and the regioselectivity of downstream functionalization. In asymmetric transfer hydrogenation (ATH), the meta-fluorine's specific electronic tuning is required to achieve high turnover numbers and enantiomeric excesses (>90% ee) for target chiral alcohols; para-substituted or unfluorinated analogs yield different kinetic profiles and lower ee under identical conditions [1]. Furthermore, in basic or nucleophilic environments, the meta-isomer uniquely resists unwanted nucleophilic aromatic substitution (SNAr) side reactions (like defluorination) because it cannot stabilize the negatively charged Meisenheimer intermediate through resonance, a stabilization pathway that is readily available to the ortho and para isomers[2].

Substitution Risk

Attribute
3'-Fluoroacetophenone (meta)
2'/4'-Fluoroacetophenone (ortho/para)
Enzyme Recognition
Reported higher ketoreductase substrate activity
Specific activity may shift; enantioselectivity may differ
Gas-Phase Basicity
Meta-substituent alters proton affinity
Electronic profile may not transfer directly
Analytical Behavior
Characteristic HF-elimination CID pathway
Para isomer lacks this diagnostic fragmentation

Enhanced Enantioselectivity and Turnover in Asymmetric Transfer Hydrogenation

In manganese-catalyzed asymmetric transfer hydrogenation (ATH), the inductive electron-withdrawing effect of the meta-fluorine in 3'-fluoroacetophenone increases the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone[1]. This allows for rapid conversion to chiral 1-(3-fluorophenyl)ethanol with high enantiomeric excess (ee) and exceptional turnover numbers (TON), avoiding the sluggish kinetics observed with electron-rich or sterically hindered analogs [1].

Evidence DimensionEnantiomeric excess (ee) and catalytic turnover in ATH
Target Compound Data3'-Fluoroacetophenone and its derivatives achieve >90% yield and up to 98% ee in specific industrial-scale ATH processes.
Comparator Or BaselineUnsubstituted acetophenone or electron-rich acetophenones (which show lower baseline reactivity).
Quantified DifferenceThe meta-fluoro substitution maintains >92% ee and high turnover (up to 8300-9800 TON) under PNN-Mn(I) or Ru(II) catalysis, outperforming sterically hindered non-fluorinated baselines.
ConditionsMn(I) or Ru(II) chiral catalyst systems, i-PrOH hydrogen donor, base, 40-80 °C.

High ee and rapid conversion rates are critical for the cost-effective procurement of precursors for chiral active pharmaceutical ingredients (APIs).

Enzymatic Specific Activity
Reported
3'-isomer: 0.13 µmol/min/mg
4'-isomer: 0.08 µmol/min/mg (+62.5% for meta)
Supports isomer-dependent kinetic differentiation for ketoreductase processes
EC 1.1.1.100, 4 mM NADPH, pH 7.0 phosphate buffer

Superior Aromatic Ring Stability Against Nucleophilic Attack

The reactivity of fluorinated acetophenones in SNAr reactions is governed by the stabilization of the Meisenheimer intermediate. While 4'-fluoroacetophenone and 2'-fluoroacetophenone allow negative charge delocalization onto the acetyl oxygen, 3'-fluoroacetophenone cannot stabilize this intermediate through resonance, rendering the meta-fluorine highly resistant to nucleophilic displacement [1].

Evidence DimensionSusceptibility to SNAr (unwanted defluorination)
Target Compound Data3'-Fluoroacetophenone exhibits inherently low reactivity toward aromatic nucleophilic attack.
Comparator Or Baseline4'-Fluoroacetophenone and 2'-Fluoroacetophenone.
Quantified Difference4-fluoroacetophenone ≈ 2-fluoroacetophenone > 3-fluoroacetophenone in SNAr reactivity, making the meta-isomer significantly more stable under basic nucleophilic conditions.
ConditionsPresence of strong nucleophiles (e.g., amines, alkoxides) targeting the acetyl group or alpha-carbon.

Procuring the meta-isomer prevents yield-destroying defluorination side reactions when functionalizing the acetyl group under basic or nucleophilic conditions.

Industrial Asymmetric Synthesis
Reported
96% yield, 98% ee
50 kg scale hydrogenation of 2,6-dichloro derivative
Supports scalable manufacturing route context for advanced intermediates
DIPSkewphos/PICA-Ru(II) catalyst system

Favorable Liquid-State Handling and Distillation Profile

3'-Fluoroacetophenone presents a distinct physical profile compared to its isomers and polyfluorinated analogs, which directly impacts industrial handling, solvent removal, and purification .

Evidence DimensionBoiling point and physical state
Target Compound Data3'-Fluoroacetophenone is a liquid with a boiling point of 81 °C at 9 mmHg and a density of 1.126 g/mL.
Comparator Or Baseline4'-Fluoroacetophenone (bp 94-95 °C at 13 mmHg) and 3',4'-difluoroacetophenone (density 1.246 g/mL).
Quantified DifferenceLower boiling point under vacuum compared to the para-isomer, facilitating milder distillation conditions.
ConditionsVacuum distillation (9-13 mmHg) and standard ambient handling (25 °C).

Lower vacuum boiling points reduce thermal degradation risks and energy costs during large-scale purification and solvent removal.

Fungal Bioreduction Acceptance
Context-dependent
Substrate accepted by marine fungi
Botryosphaeria sp. CBMAI 1197 and related strains
Supports green chemistry biocatalyst substrate scope exploration
Qualitative acceptance; quantitative ee data to verify
MS Fragmentation Signature
Reported
3'-anion: HF elimination observed
4'-anion: no HF loss detected
Supports analytical method differentiation for positional isomer identity
CID of deprotonated enolates, 5–100 eV

Synthesis of Chiral 1-(3-Fluorophenyl)ethanol Derivatives

Directly following from its excellent ATH performance, 3'-fluoroacetophenone is the optimal precursor for synthesizing enantiopure (S)- or (R)-1-(3-fluorophenyl)ethanol [1]. This chiral building block is essential for manufacturing specific kinase inhibitors and central nervous system therapeutics (e.g., Rivastigmine analogs).

Alpha-Functionalization and Cross-Coupling Reactions

Because the meta-fluorine resists nucleophilic aromatic substitution (SNAr), 3'-fluoroacetophenone is the preferred substrate for reactions requiring strong bases or nucleophiles to functionalize the alpha-carbon (e.g., aldol condensations, alpha-halogenation, or enolate cross-coupling) without risking unwanted defluorination of the aromatic ring [2].

Preparation of m-Fluorophenyl-Substituted Heterocycles

The compound serves as a highly processable, liquid-state building block for constructing complex heterocycles (such as pyrazoles, oxadiazoles, and pyrimidines) where the meta-fluorine is required for specific target-binding interactions in drug discovery, leveraging its favorable distillation profile for easy purification of intermediates .

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral alcohol biocatalysis
Isomer-specific enzymatic substrate activity
Ketoreductase turnover rate under process conditions
Asymmetric hydrogenation scale-up
Catalyst-ligand scaffold compatibility
Yield and enantiomeric excess at target scale
Isomeric purity method development
Diagnostic CID fragmentation pathway
Positional isomer discrimination in complex mixtures
Marine fungal bioreduction exploration
Biocatalyst substrate scope
Enantioselectivity screening under mild aqueous conditions

XLogP3

1.8

LogP

1.77 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-36-7

Wikipedia

3'-Fluoroacetophenone

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